Product packaging for (1-Bromo-2-methylpropyl)benzene(Cat. No.:CAS No. 57181-82-5)

(1-Bromo-2-methylpropyl)benzene

Cat. No.: B1281115
CAS No.: 57181-82-5
M. Wt: 213.11 g/mol
InChI Key: RHGAFWACIZXDNF-UHFFFAOYSA-N
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Description

Structural Context within Halogenated Aromatic Hydrocarbons

Halogenated aromatic hydrocarbons are a broad class of compounds where a halogen atom is directly bonded to an aromatic ring. pcc.eu The nature of the halogen and the substitution pattern on the aromatic ring significantly influence the compound's reactivity. In (1-Bromo-2-methylpropyl)benzene, the bromine atom is attached to a carbon atom that is also part of the benzene (B151609) ring, making it an aryl halide. vedantu.com

The presence of the 2-methylpropyl (isobutyl) group on the benzene ring introduces steric and electronic effects that differentiate it from simpler haloarenes. Aromatic hydrocarbons are generally nonpolar and tend to be colorless liquids or solids with a characteristic smell. allen.in

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃Br
Molecular Weight 213.11 g/mol
CAS Number 57181-82-5
Boiling Point 228.8±0.0 °C at 760 mmHg
Density 1.3±0.0 g/cm³
Vapor Pressure 0.1±0.0 mmHg at 25°C
Molar Refractivity 52.8±0.0 cm³

Data sourced from various chemical databases. evitachem.com

Research Significance as a Versatile Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of the carbon-bromine bond, which can participate in a variety of chemical transformations.

One of the most significant applications is in cross-coupling reactions , such as the Suzuki-Miyaura coupling. evitachem.com In these reactions, the bromine atom can be substituted with various organic groups by employing a palladium catalyst and a suitable coupling partner, enabling the formation of new carbon-carbon bonds. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

The compound also undergoes nucleophilic substitution reactions , where the bromine atom is replaced by other nucleophiles. evitachem.com Furthermore, it can be subjected to oxidation and reduction reactions to introduce different functional groups. evitachem.com

Overview of Key Academic Research Trajectories

Academic research involving this compound has primarily focused on its synthetic applications and the study of reaction mechanisms. Investigations into its role in cross-coupling reactions have been a prominent area of study, aiming to develop more efficient and selective catalytic systems.

Another key research direction involves its use in the synthesis of novel organic compounds with potential biological activity. While this article will not delve into specific biological applications, the role of this compound as a precursor in the development of such compounds is a significant driver of research.

Furthermore, the compound and its derivatives are utilized in mechanistic studies to understand the intricacies of electrophilic aromatic substitution and other fundamental organic reactions. The interplay of steric and electronic effects from the substituents on the benzene ring provides a valuable model for probing reaction pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13B B1281115 (1-Bromo-2-methylpropyl)benzene CAS No. 57181-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-bromo-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGAFWACIZXDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507476
Record name (1-Bromo-2-methylpropyl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57181-82-5
Record name (1-Bromo-2-methylpropyl)benzene
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Record name (1-bromo-2-methylpropyl)benzene
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Synthetic Methodologies for 1 Bromo 2 Methylpropyl Benzene

Established Synthetic Routes to (1-Bromo-2-methylpropyl)benzene

The most common and well-documented methods for synthesizing this compound are outlined below. These routes are favored for their predictability and the availability of the starting materials.

A prevalent and established pathway to this compound involves a two-step sequence. The initial step is the synthesis of isobutylbenzene (B155976) through the Friedel-Crafts alkylation of benzene (B151609). This is then followed by the selective bromination of the benzylic position.

The Friedel-Crafts alkylation reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring. mt.com In this specific synthesis, benzene is reacted with an alkylating agent such as 1-bromo-2-methylpropane (B43306) in the presence of a strong Lewis acid catalyst. mt.com Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The Lewis acid activates the alkyl halide, facilitating the electrophilic attack on the benzene ring. mt.com

A significant challenge in this reaction is the potential for carbocation rearrangement. The primary carbocation that would be formed from 1-bromo-2-methylpropane can rearrange to a more stable tertiary carbocation, which would lead to the formation of tert-butylbenzene as a byproduct. To circumvent this, a common strategy involves an alternative Friedel-Crafts acylation followed by a reduction. For instance, benzene can be acylated with isobutyryl chloride and a Lewis acid catalyst to form isobutyrophenone. This ketone is then reduced to isobutylbenzene, for example, through a Wolff–Kishner reduction, which utilizes hydrazine hydrate and a strong base. This two-step approach to isobutylbenzene can offer better selectivity and minimize the formation of rearranged byproducts.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Alkylation

Lewis Acid Catalyst Alkylating Agent Typical Reaction Conditions Observed Outcome
AlCl₃ 1-Bromo-2-methylpropane Anhydrous conditions, often at low temperatures to control reactivity. Formation of isobutylbenzene along with the potential for rearrangement to tert-butylbenzene.
FeCl₃ 1-Bromo-2-methylpropane Similar to AlCl₃, requiring an anhydrous environment. Generally a milder catalyst than AlCl₃, which can sometimes offer better control over the reaction.

This table is illustrative and based on general principles of Friedel-Crafts reactions. Specific yields depend heavily on the precise reaction conditions.

Once isobutylbenzene is obtained, the next step is the selective introduction of a bromine atom at the benzylic position—the carbon atom directly attached to the benzene ring. The most effective and widely used method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jpmychemblog.com This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄). manac-inc.co.jpmychemblog.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.com

The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate, making the benzylic C-H bond weaker and more susceptible to abstraction by a bromine radical. masterorganicchemistry.com

The efficiency of the Friedel-Crafts alkylation is highly dependent on the reaction conditions. The use of an anhydrous environment is crucial to prevent the deactivation of the Lewis acid catalyst. The molar ratio of the reactants and the catalyst also plays a significant role. An excess of benzene is often used to minimize polyalkylation, where more than one alkyl group is added to the benzene ring. libretexts.org

For the benzylic bromination step, optimization involves controlling the amount of NBS and the radical initiator. Typically, a slight excess of NBS is used to ensure complete conversion of the starting material. The concentration of the radical initiator is also a critical parameter; a sufficient amount is needed to initiate the chain reaction, but an excessive amount can lead to unwanted side reactions. The reaction temperature is another important factor, with reactions often run at the reflux temperature of the solvent to ensure efficient radical initiation.

Table 2: Optimization of Reagent Ratios for Benzylic Bromination

Molar Ratio (Isobutylbenzene:NBS) Radical Initiator (mol%) Solvent Temperature (°C) Expected Outcome
1:1.1 AIBN (1-2%) CCl₄ Reflux (~77) Good yield of this compound with minimal side products.
1:1.5 Benzoyl Peroxide (2-3%) Cyclohexane Reflux (~81) Higher conversion, but potential for over-bromination if not carefully controlled.
1:1.0 AIBN (0.5%) CCl₄ Reflux (~77) May result in incomplete conversion of the starting material.

This table represents typical starting points for optimization. Actual optimal ratios may vary based on specific laboratory conditions and desired outcomes.

An alternative to the two-step process is the direct halogenation of the alkyl side chain of a pre-existing alkylbenzene, in this case, isobutylbenzene.

This method is essentially the second step of the previously described route but starts directly with isobutylbenzene. The reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator or UV light, to generate a bromine radical. masterorganicchemistry.com This bromine radical then abstracts a hydrogen atom from the benzylic position of isobutylbenzene to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, which continues the chain reaction. mychemblog.commasterorganicchemistry.com

The use of an anhydrous solvent such as carbon tetrachloride is standard practice to prevent hydrolysis of NBS and the product. manac-inc.co.jp The selectivity of this reaction for the benzylic position is a key advantage, making it a highly effective method for the synthesis of the target compound. masterorganicchemistry.com

Table 3: Research Findings on Radical Bromination with NBS

Substrate Brominating Agent Initiator Solvent Key Finding
Alkylbenzenes NBS AIBN/Benzoyl Peroxide CCl₄ High selectivity for the benzylic position due to the stability of the benzylic radical intermediate.
Toluene Derivatives NBS UV Light CCl₄ Photochemical initiation can be an effective alternative to chemical radical initiators.
Isobutylbenzene NBS AIBN Cyclohexane Cyclohexane can be used as an alternative solvent to the more toxic carbon tetrachloride.

This table summarizes general findings from research on radical bromination of alkylbenzenes.

Direct Halogenation of Alkyl Side Chains

Bromination of Corresponding Alcohols

A primary and direct method for synthesizing this compound is through the bromination of its corresponding alcohol, 2-methyl-1-phenylpropan-1-ol. This transformation involves the substitution of the hydroxyl (-OH) group with a bromine atom. Several reagents are effective for this conversion, often operating under mild conditions to prevent unwanted side reactions.

Common reagents for the bromination of benzylic alcohols include phosphorus tribromide (PBr₃) and those used in the Appel reaction. commonorganicchemistry.com

Phosphorus Tribromide (PBr₃): This is a widely used reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the chiral center. commonorganicchemistry.com

Appel Reaction: This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.org The reaction is known for its mild and neutral conditions, making it suitable for substrates that are sensitive to acid or base. alfa-chemistry.com The mechanism is also Sₙ2, leading to an inversion of configuration at the benzylic carbon if it is a stereocenter. alfa-chemistry.comnrochemistry.comorganic-chemistry.org The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. wikipedia.org

Reagent SystemMechanismStereochemistryKey Features
Phosphorus Tribromide (PBr₃)Sₙ2Inversion of configurationCommon and effective reagent for primary/secondary alcohols. commonorganicchemistry.com
Triphenylphosphine (PPh₃) + Carbon Tetrabromide (CBr₄)Sₙ2Inversion of configurationKnown as the Appel reaction; proceeds under mild, neutral conditions. alfa-chemistry.comnrochemistry.com
Thionyl Bromide (SOBr₂)Sₙ2Inversion of configurationMore reactive than thionyl chloride and used less frequently. commonorganicchemistry.com

Alternative Preparation Methods

Beyond the direct bromination of alcohols, alternative strategies offer flexibility in starting materials and synthetic design.

Modern organic synthesis heavily relies on cross-coupling reactions, often catalyzed by transition metals like palladium, to form carbon-carbon bonds. In principle, this compound could be synthesized by coupling bromobenzene (B47551) with a suitable 2-methylpropyl (isobutyl) organometallic reagent. For instance, a Suzuki-Miyaura coupling could potentially be employed, reacting bromobenzene with an isobutyl boronic acid or ester in the presence of a palladium catalyst. While this approach is a cornerstone of modern synthesis for creating complex molecules, its direct application to form the specific C(sp²)-C(sp³) bond in the target molecule would depend on the availability and reactivity of the appropriate isobutyl coupling partner. researchgate.net

Another synthetic strategy involves a two-step nucleophilic substitution sequence starting from the parent alcohol, 2-methyl-1-phenylpropan-1-ol. This method enhances the leaving group ability of the hydroxyl group before introducing the bromide nucleophile.

Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs).

Nucleophilic Displacement: The resulting tosylate is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr). The bromide ion acts as a nucleophile, displacing the tosylate group via an Sₙ2 reaction to yield this compound. This reaction also proceeds with inversion of stereochemistry.

Stereoselective Synthesis of this compound

The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images called enantiomers. The development of methods to selectively synthesize one enantiomer is a significant goal in organic chemistry.

The primary strategy for inducing chirality at the benzylic stereocenter involves substrate control, where an enantiomerically pure starting material is converted into the desired product with a predictable stereochemical outcome. The key is to start with an enantiomerically pure precursor, typically the alcohol 2-methyl-1-phenylpropan-1-ol.

This chiral alcohol can be prepared through various asymmetric synthesis methods, such as the enantioselective reduction of the corresponding ketone (2-methyl-1-phenylpropan-1-one) using chiral reducing agents or catalysts. Once the enantiopure alcohol is obtained, it can be converted to the target bromide using a reaction that proceeds with a known stereochemical pathway. As reactions like the Appel reaction or bromination with PBr₃ proceed via an Sₙ2 mechanism, they cause a complete inversion of the stereocenter's configuration. commonorganicchemistry.comalfa-chemistry.com Therefore, if the (R)-enantiomer of the alcohol is used, the (S)-enantiomer of this compound will be formed, and vice versa.

An effective enantioselective approach to synthesizing a specific enantiomer of this compound hinges on the principles of stereospecific reactions.

Enantioselective Synthesis via Substrate Control: This is the most direct method. The synthesis begins with the creation of an enantiomerically enriched sample of 2-methyl-1-phenylpropan-1-ol. This is followed by a stereospecific bromination step. The Sₙ2 reactions are ideal for this purpose as they are stereospecific, meaning a particular stereoisomer of the reactant forms a specific stereoisomer of the product. The inversion of configuration is predictable and reliable, allowing for the synthesis of the desired enantiomer of the final product with high enantiomeric excess (ee). nrochemistry.com

Asymmetric reduction of 2-methyl-1-phenylpropan-1-one to produce (R)- or (S)-2-methyl-1-phenylpropan-1-ol.

Stereospecific bromination of the chiral alcohol using a reagent like PBr₃ or PPh₃/CBr₄, resulting in a predictable inversion of the stereocenter to yield the opposite enantiomer of this compound.

This substrate-controlled approach is a powerful and common strategy for accessing enantiomerically pure forms of chiral benzylic bromides.

Resolution Techniques for Racemic Mixtures

The synthesis of this compound via methods like radical halogenation of isobutylbenzene results in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where stereochemistry is important. libretexts.org Since enantiomers possess identical physical properties, resolution is typically achieved by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

Several established techniques could be applied to resolve the racemic mixture of this compound.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.org Although this compound itself does not readily form salts, it can be converted to a derivative, such as a carboxylic acid, that can then be resolved using a chiral amine base (e.g., brucine, strychnine). libretexts.org The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized. wikipedia.orgresearchgate.net After separation, the salt is treated with acid to regenerate the enantiomerically enriched compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The racemic this compound is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and their separation. This method avoids chemical modification of the substrate but can be costly for large-scale separations.

Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes. orgosolver.com An enzyme, often a lipase, is chosen that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. mdpi.com For example, the racemic mixture could be subjected to a hydrolysis or transesterification reaction in the presence of a lipase. researchgate.net This results in one enantiomer being converted to a new product while the other remains largely unreacted. The unreacted enantiomer and the new product can then be separated by standard methods like column chromatography. The theoretical maximum yield for the unreacted enantiomer is 50%. tcichemicals.com

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationConversion of enantiomers into diastereomeric salts with different solubilities, allowing separation by crystallization. libretexts.orgwikipedia.orgCost-effective for large scale, well-established technique.Requires a suitable functional group for salt formation, can be time-consuming, and depends on unpredictable crystallization behavior. wikipedia.org
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.govDirect separation without derivatization, high purity achievable, applicable to a wide range of compounds.Expensive stationary phases, requires specialized equipment, can have limited loading capacity for preparative scale. nih.gov
Enzymatic Kinetic ResolutionAn enzyme selectively reacts with one enantiomer, converting it to a different compound, while leaving the other enantiomer unreacted. mdpi.comHigh enantioselectivity, mild reaction conditions, environmentally friendly (uses biocatalysts). researchgate.netMaximum theoretical yield of 50% for the desired enantiomer, requires screening for a suitable enzyme, potential for product inhibition. tcichemicals.com

Mechanistic Investigations of this compound Formation

The formation of this compound is typically achieved through a two-step process: Friedel-Crafts alkylation to form the isobutylbenzene precursor, followed by selective benzylic halogenation. Understanding the mechanisms of these steps is essential for controlling the reaction and optimizing the yield.

Electrophilic Aromatic Substitution Mechanisms in Alkylation Steps

The synthesis of the isobutylbenzene backbone is commonly achieved via a Friedel-Crafts alkylation reaction, a classic example of electrophilic aromatic substitution. mt.comadichemistry.com This reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

The mechanism proceeds in several distinct steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide (e.g., 1-chloro-2-methylpropane) to generate a carbocation or a highly polarized complex that functions as the electrophile. pw.live With secondary alkyl halides, the formation of a distinct secondary carbocation is a key intermediate. libretexts.org

Electrophilic Attack: The π-electron system of the benzene ring, acting as a nucleophile, attacks the electrophilic carbocation. study.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the alkyl group. pw.live The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the alkylated product, isobutylbenzene. The Lewis acid catalyst is regenerated in this step. mt.com

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. adichemistry.com Primary alkyl halides will generate a primary carbocation which will readily rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. pw.live For the synthesis of isobutylbenzene, using an isobutyl halide can lead to rearrangement to a tert-butyl carbocation, resulting in tert-butylbenzene as a major byproduct. Careful selection of reagents and reaction conditions is necessary to minimize this side reaction.

StepDescriptionKey Intermediates
1. Electrophile GenerationThe alkyl halide reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a carbocation or a polarized complex. mt.compw.liveCarbocation (e.g., (CH₃)₂CHCH₂⁺) and AlCl₄⁻
2. Nucleophilic AttackThe π electrons of the benzene ring attack the carbocation, forming a C-C bond and breaking the ring's aromaticity. study.comArenium ion (sigma complex)
3. DeprotonationA proton is removed from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. pw.liveIsobutylbenzene, HCl, AlCl₃

Radical Pathways in Halogenation Reactions

The selective introduction of a bromine atom at the benzylic position of isobutylbenzene to form this compound is achieved through a free-radical halogenation reaction. masterorganicchemistry.com This reaction is typically initiated by heat or UV light and often employs N-bromosuccinimide (NBS) as the brominating agent to maintain a low, constant concentration of bromine (Br₂), which helps to suppress competing electrophilic aromatic substitution on the benzene ring. mychemblog.comchadsprep.com

The reaction proceeds via a radical chain mechanism: mychemblog.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or the Br-Br bond in the small amount of Br₂ present, triggered by heat or light. This generates two bromine radicals (Br•). chemistrysteps.com

Propagation: This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the benzylic position of isobutylbenzene. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring. masterorganicchemistry.com

The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr byproduct with NBS) to form the product, this compound, and a new bromine radical, which continues the chain reaction. mychemblog.comchemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. These are non-propagating steps that remove radicals from the reaction mixture. mychemblog.com

StepReaction Description
Initiation Br₂ → 2 Br• (under UV light or heat) chemistrysteps.com
Propagation PhCH(CH₃)₂ + Br• → PhC•(CH₃)₂ + HBr masterorganicchemistry.com
PhC•(CH₃)₂ + Br₂ → PhCBr(CH₃)₂ + Br• mychemblog.com
Termination Br• + Br• → Br₂
PhC•(CH₃)₂ + Br• → PhCBr(CH₃)₂
2 PhC•(CH₃)₂ → Dimer Product

Catalytic Cycle Mechanisms in Cross-Coupling Syntheses

While not the primary route for its synthesis, this compound could theoretically be a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, which are powerful methods for forming carbon-carbon bonds. chemistnotes.com These reactions typically couple an organohalide with an organometallic reagent.

The Suzuki-Miyaura coupling, for example, couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.com The mechanism is a catalytic cycle that can be broken down into three fundamental steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the organohalide (e.g., this compound). This oxidizes the palladium from the 0 to the +2 oxidation state and creates a new organopalladium(II) complex. libretexts.org For benzylic halides, this step often proceeds with inversion of stereochemistry. libretexts.org

Transmetalation: The organic group from the organoboron reagent (activated by the base to form a borate species) is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) intermediate. chemrxiv.org

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org

StepDescriptionPalladium Oxidation State Change
Oxidative AdditionThe Pd(0) catalyst reacts with the aryl/alkyl halide (R-X) to form an organopalladium(II) complex (R-Pd-X). libretexts.orgPd(0) → Pd(II)
TransmetalationThe organic group (R') from the organoboron reagent replaces the halide (X) on the palladium complex. chemrxiv.orgNo Change (Pd(II))
Reductive EliminationThe two organic groups (R and R') are coupled to form the final product (R-R'), and the catalyst is regenerated. yonedalabs.comPd(II) → Pd(0)

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Methylpropyl Benzene

Nucleophilic Substitution Reactions

The carbon-bromine bond in (1-Bromo-2-methylpropyl)benzene is polarized, with the carbon atom bearing a partial positive charge (δ+) and the more electronegative bromine atom a partial negative charge (δ-). This electrophilic nature of the carbon atom makes it a target for nucleophiles, leading to substitution reactions where the bromine atom is replaced by the incoming nucleophile. chemist.sg

This compound can undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.

The SN1 reaction is a two-step mechanism. chemicalnote.com The initial and rate-determining step involves the spontaneous dissociation of the C-Br bond to form a secondary benzylic carbocation and a bromide ion. libretexts.orgmasterorganicchemistry.com This carbocation is relatively stabilized by hyperconjugation from the adjacent isopropyl group and resonance with the benzene (B151609) ring. In the second, faster step, a nucleophile attacks the carbocation to form the substitution product. libretexts.org The rate of the SN1 reaction is dependent only on the concentration of the substrate, this compound. chemist.sgmasterorganicchemistry.com

The SN2 reaction , on the other hand, is a single-step, concerted process. echemi.com The nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemist.sg This mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemist.sgechemi.com

Steric hindrance plays a significant role in determining the favored substitution pathway. The presence of the bulky isopropyl group and the benzene ring adjacent to the reaction center in this compound can impede the backside attack required for an SN2 reaction. pw.live This steric crowding favors the SN1 mechanism, which proceeds through a planar carbocation intermediate, alleviating steric strain.

Electronic factors also exert a strong influence. The ability of the benzene ring to stabilize the positive charge of the carbocation intermediate through resonance makes the SN1 pathway more favorable. Alkyl groups, like the isopropyl group, also contribute to carbocation stability through their electron-donating inductive effects. echemi.com

In the context of this compound, regioselectivity is generally not a concern for simple substitution at the benzylic carbon. However, under certain conditions, rearrangement of the carbocation intermediate in an SN1 reaction could potentially lead to a mixture of products, though this is less common for this specific substrate.

The stereochemical outcome of the substitution reaction is a key differentiator between the SN1 and SN2 pathways. If the starting material is chiral, an SN2 reaction proceeds with an inversion of configuration at the stereocenter, as the nucleophile attacks from the side opposite to the leaving group. In contrast, an SN1 reaction, proceeding through a planar carbocation intermediate, typically leads to a racemic mixture of enantiomers, as the nucleophile can attack from either face of the carbocation with roughly equal probability.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base, to form alkenes. libretexts.org This process, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. chemicalnote.comchadsprep.com

Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. libretexts.org

The E1 reaction is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.comstackexchange.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. chemicalnote.com The E1 mechanism is favored by the use of weak bases and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

The E2 reaction is a concerted, one-step mechanism where a strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the C-Br bond breaks and the double bond forms. libretexts.orgstackexchange.com This pathway requires an anti-periplanar arrangement of the hydrogen to be removed and the bromine leaving group. stackexchange.com Strong, bulky bases tend to favor E2 elimination.

The elimination of HBr from this compound can potentially yield two different alkene products: (2-methyl-1-propen-1-yl)benzene and (2-methylprop-1-en-2-yl)benzene. The regioselectivity of this reaction is often governed by Zaitsev's rule . fiveable.memasterorganicchemistry.com

Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgchadsprep.commasterorganicchemistry.com In the case of this compound, removal of a proton from the methine (CH) carbon of the isopropyl group leads to the formation of the more substituted and thermodynamically more stable alkene, (2-methyl-1-propen-1-yl)benzene. Removal of a proton from one of the methyl (CH₃) groups of the isopropyl moiety would result in the less substituted alkene. Therefore, according to Zaitsev's rule, (2-methyl-1-propen-1-yl)benzene is expected to be the major product in most E1 and E2 reactions. chadsprep.com

Competition between Substitution and Elimination Pathways

This compound can undergo both nucleophilic substitution (S\textsubscriptN) and elimination (E) reactions, with the outcome being highly dependent on the reaction conditions, particularly the nature of the base/nucleophile and the solvent.

S\textsubscriptN1 vs. S\textsubscriptN2 Reactions: The secondary benzylic nature of the carbocation that would be formed by the departure of the bromide ion suggests that S\textsubscriptN1 reactions are possible, especially with weak nucleophiles in polar protic solvents. masterorganicchemistry.comlibretexts.org The stability of this carbocation is enhanced by resonance with the benzene ring. However, S\textsubscriptN2 reactions can also occur, particularly with strong, unhindered nucleophiles. pw.live The steric hindrance from the isopropyl group can slow down the S\textsubscriptN2 pathway compared to less substituted benzyl (B1604629) halides. pw.live

E1 vs. E2 Reactions: Elimination reactions, particularly the E2 mechanism, are favored by strong, bulky bases. libretexts.org The use of a strong base like potassium hydroxide (B78521) in ethanol (B145695) can lead to dehydrohalogenation, forming an alkene. The E2 reaction proceeds via a concerted mechanism where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion leaves simultaneously. libretexts.orgmasterorganicchemistry.com The stability of the resulting alkene, governed by Zaitsev's rule, often dictates the major product in elimination reactions. libretexts.orgbyjus.com The competition between substitution and elimination is a key consideration in the synthetic applications of this compound. For instance, with a strong, non-bulky nucleophile, a mixture of S\textsubscriptN2 and E2 products might be expected, while a bulky base would favor E2 elimination.

Organometallic Reactions and Cross-Coupling Chemistry

This compound is a valuable precursor in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions with Boron Reagents

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples organoboron compounds with organic halides. This compound can participate in these reactions, where the bromine atom is substituted by an organic group from a boronic acid or its ester in the presence of a palladium catalyst and a base. evitachem.comsmolecule.com This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds and other complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 (Boron Reagent) Catalyst Base Product

Note: This table represents a generalized reaction scheme. Specific conditions and yields would vary based on the exact substrates and catalysts used.

Grignard Reagent Formation and Subsequent Transformations

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methyl-1-phenylpropyl)magnesium bromide. youtube.comlibretexts.org This organometallic compound is a potent nucleophile and a strong base. youtube.com The carbon atom bound to magnesium carries a partial negative charge and readily attacks electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.com Subsequent acidic workup yields alcohols. youtube.com

Table 2: Transformations via Grignard Reagent

Grignard Reagent Electrophile Product after Workup
(2-methyl-1-phenylpropyl)magnesium bromide Formaldehyde 3-methyl-2-phenyl-1-butanol
(2-methyl-1-phenylpropyl)magnesium bromide Acetone (B3395972) 2,3-dimethyl-2-phenyl-2-butanol

Heck Reaction and Related Palladium-Catalyzed Processes

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgyoutube.com this compound can serve as the halide component in this reaction. nih.gov The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgyoutube.com A key feature of the Heck reaction is that it often proceeds with high stereoselectivity. organic-chemistry.org One variation involves the in situ generation of the alkene from another alkyl halide through dehydrohalogenation, followed by the Heck coupling. nih.gov

Other Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Stille, Kumada, Hiyama)

Beyond the Suzuki and Heck reactions, this compound can potentially participate in other important cross-coupling reactions:

Stille Coupling: This reaction couples the organic halide with an organotin compound, catalyzed by palladium. organic-chemistry.org

Kumada Coupling: This was one of the first cross-coupling reactions developed and uses a Grignard reagent (which can be formed from this compound) and another organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org

Hiyama Coupling: This palladium-catalyzed reaction involves the coupling of an organic halide with an organosilicon compound. wikipedia.orgorganic-chemistry.org The reaction is activated by a fluoride (B91410) source. wikipedia.orgorganic-chemistry.org

Oxidation and Reduction Chemistry

The chemical reactivity of this compound also extends to oxidation and reduction reactions.

Oxidation: Under specific conditions, the benzylic position of this compound can be oxidized. evitachem.com Depending on the oxidizing agent and reaction conditions, this could potentially lead to the formation of a ketone, 1-phenyl-2-methyl-1-propanone, if the bromine is first replaced by a hydroxyl group.

Reduction: The bromine atom in this compound can be removed through reduction. evitachem.com This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a metal and acid, to yield isobutylbenzene (B155976).

Oxidation of Alkyl Chains and Aromatic Ring

The oxidation of this compound can proceed via different pathways, primarily targeting the alkyl side chain due to the stability of the benzene ring. The aromatic ring itself is generally resistant to oxidation except under harsh conditions that can lead to ring cleavage. libretexts.orgopenstax.org

The benzylic position of the alkyl chain—the carbon atom directly attached to the benzene ring—is particularly susceptible to oxidation. libretexts.org This enhanced reactivity is due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring. libretexts.org Depending on the oxidizing agent and reaction conditions, oxidation of the alkyl side chain can yield various products such as alcohols, ketones, or carboxylic acids. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chain, converting it into a carboxyl group (–COOH) to form benzoic acid, provided there is a hydrogen atom on the benzylic carbon. libretexts.orgopenstax.org

While the benzene ring is typically inert to mild oxidizing agents, aggressive oxidation, for example with ozone or under high temperature and pressure with catalysts, can lead to the breakdown of the aromatic system, resulting in a complex mixture of smaller, oxygenated molecules. nih.gov

Table 1: Oxidation Reactions of this compound and Related Alkylbenzenes

Oxidizing AgentSubstrateMajor Product(s)Reaction Conditions
Potassium Permanganate (KMnO₄)AlkylbenzenesBenzoic AcidAqueous, heat
N-Bromosuccinimide (NBS)AlkylbenzenesBenzylic BromideRadical initiator (e.g., peroxide), light/heat
Air (O₂) with Co(III) catalystp-XyleneTerephthalic AcidIndustrial process
Hydroxyl Radical (HO•)AlkylbenzenesPhenolic compounds, ring-cleavage productsAqueous, advanced oxidation processes

This table presents generalized oxidation reactions for alkylbenzenes, which are indicative of the potential reactivity of this compound.

Reductive Debromination and Formation of Hydrogenated Products

The bromine atom in this compound can be removed through reductive processes, a reaction known as reductive debromination. This transformation typically involves the use of reducing agents and often a catalyst. The primary product of this reaction is (2-methylpropyl)benzene, also known as isobutylbenzene.

This reduction can be achieved through various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This reaction cleaves the carbon-bromine bond and replaces the bromine atom with a hydrogen atom.

Another common method involves the use of metal-acid systems or hydride-donating reagents. These reactions are fundamental in organic synthesis for removing halogen atoms and producing the corresponding hydrocarbon. In some cases, if the reaction conditions are harsh enough, hydrogenation of the benzene ring can also occur, leading to the formation of (1-bromo-2-methylpropyl)cyclohexane, although this typically requires specific catalysts and higher pressures of hydrogen. nih.gov

Table 2: Reductive Debromination and Hydrogenation Reactions

Reagent/CatalystProductReaction Type
H₂ / Pd/C(2-Methylpropyl)benzeneCatalytic Hydrogenolysis/Reductive Debromination
Metal Hydrides (e.g., LiAlH₄)(2-Methylpropyl)benzeneReduction
H₂ / Rh/C or PtO₂(2-Methylpropyl)cyclohexaneAromatic Ring Hydrogenation

This table outlines potential reductive pathways for this compound based on established reactions for similar compounds.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. evitachem.com The mechanism generally involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.orglibretexts.org

Regiodirecting Effects of the (1-Bromo-2-methylpropyl) Substituent

The existing (1-bromo-2-methylpropyl) group on the benzene ring plays a crucial role in determining the position of any subsequent electrophilic attack. This influence is a combination of electronic and steric effects.

Alkyl groups are generally considered to be activating and ortho-, para-directing. They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which stabilizes the carbocation intermediate. The (1-bromo-2-methylpropyl) group is a substituted alkyl group. While the alkyl framework is electron-donating, the bromine atom at the benzylic position exerts an electron-withdrawing inductive effect, which can slightly deactivate the ring compared to a simple alkyl group.

However, the most significant factor is often steric hindrance. The bulkiness of the (1-bromo-2-methylpropyl) substituent significantly impedes the approach of an electrophile to the ortho positions (carbons 2 and 6). Consequently, electrophilic substitution is strongly favored at the para position (carbon 4), which is sterically more accessible.

Table 3: Regiodirecting Effects of the (1-Bromo-2-methylpropyl) Substituent

PositionElectronic EffectSteric EffectOverall Directing Effect
OrthoModerately activated (inductive donation) but somewhat deactivated by BrHighly hinderedStrongly disfavored
MetaLess activated than ortho/paraLess hindered than orthoDisfavored
ParaActivated (inductive donation)UnhinderedStrongly favored

Introduction of Additional Functionalities onto the Aromatic Ring

New functional groups can be introduced onto the aromatic ring of this compound through various electrophilic aromatic substitution reactions. libretexts.org The choice of reagents and reaction conditions allows for the synthesis of a wide range of disubstituted benzene derivatives, with the new substituent predominantly entering at the para position due to the directing effects of the existing group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of a halogen (e.g., –Br or –Cl) using a halogen molecule (Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction may be less effective on rings that are even slightly deactivated.

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. This is often preferred over alkylation due to the deactivating nature of the acyl group preventing multiple substitutions.

Table 4: Examples of Electrophilic Aromatic Substitution on this compound

ReactionReagentsElectrophileExpected Major Product
NitrationHNO₃, H₂SO₄NO₂⁺1-(1-Bromo-2-methylpropyl)-4-nitrobenzene
BrominationBr₂, FeBr₃Br⁺1-Bromo-4-(1-bromo-2-methylpropyl)benzene nih.gov
SulfonationSO₃, H₂SO₄SO₃4-(1-Bromo-2-methylpropyl)benzenesulfonic acid
AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(4-(1-Bromo-2-methylpropyl)phenyl)ethan-1-one

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Methylpropyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular skeleton and the environment of each atom can be assembled.

Proton NMR provides detailed information about the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration). For (1-Bromo-2-methylpropyl)benzene, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methine proton of the isopropyl group, and the methyl protons.

The aromatic protons (C₆H₅) typically appear in the downfield region (δ 7.2-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The exact chemical shifts and multiplicities depend on the specific substitution pattern. The benzylic proton (CH-Br), being adjacent to both the electronegative bromine atom and the phenyl group, is expected to be significantly deshielded, appearing as a doublet. The methine proton of the isopropyl group is coupled to the benzylic proton and the six methyl protons, resulting in a complex multiplet. The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct doublets.

Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic Protons (C₆H₅)7.20 - 7.50Multiplet-
Benzylic Proton (CH-Br)4.80 - 5.10Doublet~8-10
Isopropyl Methine (CH)2.20 - 2.50Multiplet~7
Isopropyl Methyls (2 x CH₃)0.90 - 1.20Two Doublets~7

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Due to the symmetry of the molecule, this compound is expected to exhibit eight distinct signals in its proton-decoupled ¹³C NMR spectrum. The aromatic carbons typically resonate between 125 and 145 ppm. ucla.edu The carbon atom bonded to the bromine (benzylic carbon) will be shifted to a characteristic range of approximately 50-65 ppm. ucla.edu The aliphatic carbons of the isopropyl group will appear in the more upfield region.

Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso)140 - 144
Aromatic C (ortho, meta, para)126 - 130
Benzylic CH (C-Br)55 - 65
Isopropyl Methine (CH)35 - 45
Isopropyl Methyls (2 x CH₃)20 - 25

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, key correlations (cross-peaks) would be observed between the benzylic proton and the isopropyl methine proton, and between the isopropyl methine proton and the protons of the two methyl groups. ucla.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include the benzylic proton to the aromatic ipso-carbon and the isopropyl methine carbon, providing critical information to piece together the molecular structure. ucla.edu

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₃Br), the calculated monoisotopic mass is 212.02006 Da. nih.gov An HRMS measurement yielding a value extremely close to this would confirm the elemental composition. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two m/z units, which is a characteristic signature for a molecule containing one bromine atom. jove.comjove.com

In electron ionization mass spectrometry (EI-MS), the high-energy electrons cause the molecule to ionize and fragment. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to follow pathways characteristic of benzylic bromides. jove.com

A primary and highly favorable fragmentation pathway is the cleavage of the carbon-bromine bond to lose a bromine radical (Br•), forming a secondary benzylic carbocation. youtube.com This carbocation is relatively stabilized by resonance with the adjacent benzene ring.

Another significant fragmentation pathway common to benzyl (B1604629) derivatives involves rearrangement to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. youtube.com This is often the base peak in the mass spectra of compounds containing a benzyl moiety. ucla.educhegg.com Loss of the isopropyl group is another plausible fragmentation.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
212/214[C₁₀H₁₃Br]⁺•Molecular Ion (M⁺•)
133[C₁₀H₁₃]⁺Loss of Br• radical from the molecular ion
91[C₇H₇]⁺Rearrangement to Tropylium ion
43[C₃H₇]⁺Isopropyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. patsnap.comsigmaaldrich.com It combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. patsnap.com This combination makes it an invaluable tool for both qualitative and quantitative analysis.

In practice, the sample is first vaporized and carried by an inert gas through a chromatographic column. patsnap.comlibretexts.org Separation occurs based on the compound's volatility and its interactions with the column's stationary phase. sigmaaldrich.com The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that aids in its identification.

Upon exiting the column, the separated molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance. The fragmentation pattern is unique to a specific molecular structure and serves as a chemical fingerprint. For this compound, the mass spectrum is distinguished by the presence of two molecular ion peaks of nearly equal intensity (M and M+2), which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.org

This technique is crucial for:

Purity Assessment: GC-MS can detect and identify trace impurities in a sample of this compound, allowing for precise quantification of its purity.

Reaction Monitoring: In the synthesis of this compound or its derivatives, GC-MS can be used to track the consumption of reactants and the formation of products over time. This provides critical data for optimizing reaction conditions such as temperature, time, and catalyst concentration.

Table 1. Expected GC-MS Fragmentation Data for this compound
Fragment IonProposed Structurem/z ValueSignificance
[M]⁺, [M+2]⁺C₁₀H₁₃Br⁺212/214Molecular ion peaks, confirming the molecular weight and presence of one bromine atom.
[M-Br]⁺C₁₀H₁₃⁺133Loss of the bromine atom, forming the 2-methyl-1-phenylpropyl cation.
[C₇H₇]⁺Tropylium ion91Common fragment in compounds containing a benzyl group, resulting from rearrangement.
[C₃H₇]⁺Isopropyl cation43Fragmentation leading to the isopropyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. amazonaws.comspectroscopyonline.com These methods are fundamental for identifying the functional groups present in a molecule, providing a spectral fingerprint that is unique to the compound. renishaw.combruker.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. quora.com Organohalogen compounds exhibit strong absorptions in the IR spectrum due to the stretching vibrations of the carbon-halogen bond. libretexts.org For this compound, the key absorptions are associated with the C-Br bond, the aromatic ring, and the alkyl portions of the molecule. The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, at wavenumbers between 690 and 515 cm⁻¹. libretexts.orgquora.comorgchemboulder.comscribd.com Other characteristic bands include the aromatic C-H stretch just above 3000 cm⁻¹ and the in-ring C=C stretching vibrations between 1600-1450 cm⁻¹. libretexts.orglibretexts.org The pattern of C-H out-of-plane bending absorptions in the 900-650 cm⁻¹ range can also provide information about the substitution pattern on the benzene ring. libretexts.orglibretexts.org

Raman Spectroscopy Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser. horiba.comstellarnet.us While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The C-Br bond, in particular, often produces a strong and characteristic signal in the Raman spectrum. aps.org The Raman spectrum provides a precise spectral fingerprint, which is useful for structural elucidation and material identification. horiba.com For aliphatic bromides, the most intense Raman line, characteristic of the carbon-bromine bond, typically appears in the 530-600 cm⁻¹ range. aps.org

Table 2. Characteristic Vibrational Frequencies for this compound
Functional Group/VibrationTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR3100-3000Weak to Medium
Alkyl C-H StretchIR2960-2850Strong
Aromatic C=C Stretch (in-ring)IR1600-1450Medium
C-H Out-of-Plane Bend (Aromatic)IR900-690Strong
C-Br StretchIR690-515Medium to Strong
C-Br StretchRaman700-500Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is likely a liquid at ambient temperatures, this method is indispensable for characterizing its solid derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

For organobromine compounds, the presence of the bromine atom is particularly advantageous. Bromine is a relatively heavy atom that scatters X-rays strongly, which can help in solving the "phase problem" in crystallography through techniques like anomalous scattering. lifechemicals.com This makes it easier to determine the crystal structure, especially for complex molecules. lifechemicals.com The detailed structural information obtained from X-ray crystallography is crucial for understanding intermolecular interactions in the solid state, such as halogen bonding or π-π stacking, which govern the material's physical properties.

Table 3. Information Obtainable from X-ray Crystallography of a Derivative
Structural ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ).
Space GroupThe set of symmetry operations that describe the crystal's structure.
Atomic CoordinatesThe precise (x, y, z) position of each atom in the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Intermolecular InteractionsNon-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that define the crystal packing.

Chromatographic Methods for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. elgalabwater.com The choice between gas chromatography and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte.

Gas chromatography (GC) is the premier technique for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.comlibretexts.org this compound, being a volatile organic compound, is well-suited for GC analysis. elgalabwater.com In GC, a gaseous mobile phase transports the sample through a stationary phase located in a column. libretexts.org Compounds are separated based on differences in their boiling points and their relative affinity for the stationary phase. sigmaaldrich.com

The selection of the GC column, particularly the stationary phase, is critical for achieving good separation. sigmaaldrich.com For a compound like this compound, a non-polar or mid-polarity column is typically used. A common detector for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to most organic compounds. youtube.com

Table 4. Typical Gas Chromatography Parameters for Volatile Compound Analysis
ParameterTypical Setting/Value
Column TypeCapillary column (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless
Oven Temperature ProgramA temperature gradient (e.g., 50°C to 250°C) to elute compounds with different boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

For derivatives of this compound that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. patsnap.comelgalabwater.comthermofisher.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. thermofisher.com Separation is based on the differential partitioning of the analytes between the two phases. elgalabwater.com

HPLC can be performed in two primary modes:

Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is suitable for separating non-polar compounds.

Reversed-Phase HPLC: This is the more common mode, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). elgalabwater.com It is highly versatile and can be used to separate a wide range of compounds, from polar to non-polar. elgalabwater.comnih.gov

The choice of column, mobile phase composition, and detector (e.g., UV-Vis detector) depends on the specific chemical properties of the derivatives being analyzed. nih.gov

Table 5. High-Performance Liquid Chromatography (HPLC) Modes for Derivatives
ParameterReversed-Phase HPLC (for polar derivatives)Normal-Phase HPLC (for non-polar derivatives)
Stationary PhaseNon-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile PhasePolar (e.g., Water/Acetonitrile, Water/Methanol)Non-polar (e.g., Hexane/Ethyl Acetate)
Elution OrderMore polar compounds elute first.Less polar compounds elute first.
Common DetectorsUV-Vis, Diode Array Detector (DAD), MSUV-Vis, Refractive Index (RI)

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Methylpropyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are prized for their balance of accuracy and computational efficiency, making them well-suited for studying molecules of the size and complexity of (1-bromo-2-methylpropyl)benzene. These calculations can elucidate a wide range of molecular properties by solving the Schrödinger equation in an approximate manner, using the electron density as the fundamental variable.

The electronic structure of this compound dictates its fundamental chemical and physical properties. DFT calculations can provide a detailed picture of how electrons are distributed within the molecule. This is crucial for understanding its reactivity, polarity, and intermolecular interactions.

One of the key outputs of such calculations is the molecular orbital (MO) diagram, which shows the energy levels of the molecule's orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary players in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Furthermore, charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This information reveals the electron-donating or electron-withdrawing nature of the substituents on the benzene (B151609) ring and the polarity of the carbon-bromine bond. In this compound, the bromine atom, being highly electronegative, is expected to carry a partial negative charge, while the carbon atom to which it is attached will have a partial positive charge. This polarity is a key factor in its susceptibility to nucleophilic attack.

Table 1: Predicted Atomic Charges in this compound using DFT

AtomPredicted Partial Charge (e)
C (benzylic)+0.15
Br-0.25
C (phenyl, ipso)-0.05
C (phenyl, ortho)-0.08
C (phenyl, meta)-0.06
C (phenyl, para)-0.07
H (on alkyl group)+0.05 to +0.07
H (on phenyl group)+0.06 to +0.08

Note: These values are illustrative and would be obtained from a specific DFT calculation.

DFT calculations are used to map out the potential energy surface (PES) of the molecule as a function of its dihedral angles. By systematically rotating the bonds and calculating the energy at each step, a detailed energetic landscape can be constructed. This landscape reveals the energy minima, which correspond to stable conformers, and the energy barriers between them, which determine the rates of interconversion. For this compound, the rotation around the C(benzylic)-C(isopropyl) bond and the C(phenyl)-C(benzylic) bond are of primary interest. The steric hindrance between the bulky isopropyl group, the bromine atom, and the benzene ring will play a significant role in determining the most stable conformations.

Table 2: Relative Energies of this compound Conformers

ConformerDihedral Angle (°C-C-C-Br)Relative Energy (kcal/mol)
Anti1800.00
Gauche 1601.2
Gauche 2-601.2
Eclipsed 105.5
Eclipsed 21204.8

Note: This table presents a hypothetical energy profile for rotation around a key bond, as would be determined by DFT calculations.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. DFT calculations can be used to simulate various types of spectra, including:

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical spectra can be compared with experimental data to identify the characteristic vibrational modes of the molecule, such as the C-Br stretching frequency or the bending modes of the benzene ring.

The accuracy of these predictions has reached a level where they can be used to distinguish between different isomers and conformers of a molecule. github.io

Reaction Mechanism Prediction and Energy Profile Construction

Theoretical chemistry plays a crucial role in unraveling the mechanisms of chemical reactions. For this compound, computational methods can be used to explore the pathways of its various reactions, such as nucleophilic substitution or elimination reactions.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics. DFT calculations can be used to locate transition states on the potential energy surface. These are saddle points, which are energy maxima in the direction of the reaction coordinate but minima in all other directions.

Many chemical reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for the effects of the solvent in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orggithub.io This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For reactions involving charged or highly polar species, such as the intermediates in a nucleophilic substitution reaction of this compound, the inclusion of solvent effects is crucial for obtaining accurate energy profiles. The solvent can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not prevalent in published literature, the principles of MD can be applied to understand its dynamic behavior in various environments, such as in solution.

For this compound, an MD simulation could elucidate several key dynamic properties:

Solvation Structure: The simulation can reveal how solvent molecules, such as water or an organic solvent, arrange themselves around the solute molecule. The hydrophobic phenyl and isobutyl groups and the more polar C-Br bond will influence the local solvent structure.

Conformational Dynamics: The molecule has rotational freedom around several single bonds. MD simulations can map the energy landscape associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape fluctuates, which can impact its reactivity.

Translational and Rotational Diffusion: The simulation can calculate the diffusion coefficient of the molecule in a given solvent, providing insight into its mobility. This is influenced by factors like the molecule's size, shape, and interactions with the solvent. nih.gov

Hypothetical Research Findings from MD Simulations:

An MD simulation of this compound in a water/acetone (B3395972) mixture could be performed to model its behavior in a common reaction medium. The simulation could track the interactions and structural dynamics over several nanoseconds.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation

Dynamic PropertyParameterSimulated ValueInterpretation
Solvation Shell AnalysisRadial Distribution Function g(r) peak for C-Br...Water(Oxygen)3.2 ÅIndicates the most probable distance for water molecules to approach the polar bromine end of the molecule.
Conformational AnalysisDihedral Angle (C-C-C-Br) PopulationGauche: 65%, Anti: 35%Suggests the gauche conformation is the more populated and likely lower energy state in this solvent.
Diffusion CoefficientTranslational Diffusion (D)1.5 x 10⁻⁵ cm²/sQuantifies the rate of movement of the molecule through the solvent, reflecting its size and interactions.

Such simulations would reveal that the bulky isobutyl group sterically hinders the approach of solvent molecules to the benzylic carbon, a key factor in its reactivity. The dynamic fluctuations of this group could periodically expose the reaction center, influencing reaction kinetics.

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. researchgate.net These models establish a mathematical relationship between a set of numerical descriptors of the molecule's structure and a measured reactivity parameter, such as a reaction rate constant (k) or activation energy (ΔG‡). nih.gov

For this compound, a QSRR model could be developed to predict its reactivity in, for example, nucleophilic substitution reactions. The reactivity of benzylic halides is known to be sensitive to electronic effects (stabilization of charge in the transition state) and steric effects (accessibility of the reaction center). acs.orgstackexchange.com

A QSRR study would involve the following steps:

Data Set Compilation: A series of structurally related compounds, including this compound and its analogs with different substituents on the phenyl ring or alkyl chain, would be synthesized or selected. Their reaction rates with a specific nucleophile under controlled conditions would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), a model is built that best correlates the descriptors with the observed reactivity. nih.gov

Validation: The model's predictive power is rigorously tested, often using an external set of compounds not included in the model's development. mdpi.com

Key Descriptors for a QSRR Model of this compound Reactivity:

Steric Descriptors: Such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) to quantify the bulkiness around the benzylic carbon.

Electronic Descriptors: Such as Hammett constants (σ) for ring substituents, calculated atomic charges (e.g., on the benzylic carbon and bromine), and quantum mechanical parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate susceptibility to nucleophilic attack.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Hypothetical Research Findings from a QSRR Study:

A QSRR model for the S_N1 solvolysis of substituted this compound derivatives might yield an equation like:

log(k) = c₀ + c₁(σ⁺) + c₂(Es) + c₃*(LUMO_Energy)

Where log(k) is the logarithm of the reaction rate, σ⁺ is the Brown-Okamoto substituent constant (for electronic effects), Es is a steric parameter, and LUMO_Energy is an electronic descriptor. The coefficients (c₁, c₂, c₃) would indicate the relative importance of each factor. A negative value for c₁ would indicate that electron-donating groups accelerate the reaction by stabilizing the benzylic carbocation intermediate.

Table 2: Representative Data for a Hypothetical QSRR Study

CompoundSubstituent (R)Steric Descriptor (Es)Electronic Descriptor (σ⁺)Observed Reactivity (log(k))
This compound-H-1.130.00-4.50
1-(1-Bromo-2-methylpropyl)-4-methoxybenzene-OCH₃-1.13-0.78-2.80
1-(1-Bromo-2-methylpropyl)-4-nitrobenzene-NO₂-1.13+0.79-6.20
(1-Bromo-propyl)benzene-H (propyl instead of isobutyl)-0.360.00-4.15

This type of analysis provides a quantitative understanding of the factors governing reactivity and allows for the prediction of reactivity for new, unsynthesized compounds within the same class.

Synthetic Applications and Research Utility of 1 Bromo 2 Methylpropyl Benzene

Role as a Key Intermediate in Complex Organic Synthesis

The presence of a carbon-bromine bond at a benzylic position makes (1-Bromo-2-methylpropyl)benzene a highly useful intermediate in organic synthesis. This functionality allows for a range of chemical transformations, enabling chemists to introduce the 2-methylpropyl-phenyl moiety into larger, more elaborate molecular structures. It is frequently employed as a precursor for creating pharmaceuticals, agrochemicals, and other specialty organic compounds. evitachem.com

The strategic importance of this compound is evident in its application for building complex molecular frameworks. Organic scaffolds are the core structures of molecules, and this compound provides a robust starting point for their elaboration. Through various coupling and substitution reactions, the phenyl-alkyl group can be integrated into larger systems.

A notable example of its use is in the synthesis of novel inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme implicated in certain types of cancer. Research has shown that this compound can be used as a starting material in the multi-step synthesis of biologically active compounds designed to target this enzyme. nih.gov In these synthetic pathways, the compound acts as a foundational piece, allowing for the systematic construction of the final, complex inhibitor molecule. nih.gov Its utility is also highlighted in its role as a versatile small molecule scaffold, which can be modified through reactions such as palladium-catalyzed cross-coupling to generate new carbon-carbon bonds. biosynth.com

This compound is a precursor to a wide array of molecules with diverse functional groups. The reactivity of the bromine atom is key to this versatility, as it can be readily displaced by a variety of nucleophiles or participate in organometallic reactions. This allows for the introduction of different functionalities, transforming the simple starting material into more complex and valuable chemicals.

Key transformations include:

Substitution Reactions: The bromine atom can be replaced by nucleophiles to form ethers, esters, amines, and other functional groups.

Organometallic Reactions: It can be used to form Grignard reagents or organolithium species, which can then react with a wide range of electrophiles to create new carbon-carbon bonds.

Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, reacting with boronic acids to form biaryl structures or other complex linkages.

Oxidation and Reduction: The compound can be subjected to oxidation to yield corresponding ketones or reduced to remove the bromine atom, forming (2-methylpropyl)benzene.

These reactions demonstrate the compound's role as a versatile hub for generating molecular diversity.

Table 1: Potential Molecular Transformations of this compound

Reaction Type Reagents/Conditions Resulting Functional Group/Structure
Nucleophilic Substitution NaOCH₃, alcohol Methoxy ether
Nucleophilic Substitution NaCN, DMSO Nitrile
Grignard Formation Mg, ether Phenylmagnesium bromide derivative
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base Biaryl derivative
Reduction H₂, Pd/C (2-methylpropyl)benzene

Applications in Materials Science Research

The utility of this compound and related aryl bromides extends beyond small molecule synthesis into the realm of materials science. These compounds serve as crucial building blocks for the creation of functional polymers and advanced molecular architectures. cymitquimica.com

In polymer chemistry, aryl bromides are valuable as monomers or initiators for synthesizing advanced polymeric materials. This compound, as a member of this class, is a potential candidate for various polymerization techniques. rsc.orgacs.org Modern polymerization methods such as Suzuki-Miyaura coupling, Mizoroki-Heck reactions, and copper-catalyzed Direct Arylation Polymerization (Cu-DArP) frequently utilize aryl bromides to construct the polymer backbone. rsc.orgccsenet.org These methods allow for the synthesis of conjugated polymers and rigid ladder polymers with tailored electronic and physical properties. acs.orgnih.gov

Furthermore, the compound has been mentioned in the context of Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method where it can act as an initiator, allowing for the growth of polymer chains with well-defined lengths and architectures. escholarship.org The inclusion of the 2-methylpropylphenyl group into a polymer chain can influence properties such as solubility, thermal stability, and processability. acs.orgnih.gov

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Aryl bromides are often used as synthetic precursors to the covalent molecules that form these architectures. rsc.orgnrel.gov For instance, research has shown that aryl bromides can be converted into more complex monomers via reactions like Heck coupling, which then self-assemble into supramolecular polymers when combined with other molecular components like cyanostar macrocycles. rsc.orgnrel.gov

The phenyl ring of this compound is capable of participating in π-stacking interactions, which are fundamental forces in the formation of many supramolecular assemblies. unibo.it By functionalizing the compound through its reactive bromine handle, it can be incorporated as a key component into larger molecules designed to self-assemble into complex architectures like micelles, nanoreactors, or dendritic structures. ecust.edu.cnmdpi.com

Aryl bromides are critical starting materials for the synthesis of organic molecules used in photonic and optoelectronic applications. core.ac.ukbohrium.com These materials interact with light and are used in devices such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. core.ac.ukresearchgate.net

Research has demonstrated that palladium-catalyzed reactions using aryl bromides are a key strategy for synthesizing unsymmetrical triarylamines, which are used as hole-transport materials in OLEDs. core.ac.uk Similarly, brominated carbazole (B46965) derivatives are precursors to thermally stable, photo- and electroluminescent materials. ijtrd.com The synthesis of photoluminescent network polymers has also been achieved using dibromo aryl compounds as linkers. ccsenet.org Given these precedents, this compound represents a potential building block for creating novel photonic materials. The 2-methylpropyl group could be used to tune the solubility and film-forming properties of the final material, which are critical for device fabrication. core.ac.ukijtrd.com

Catalysis and Ligand Development Research

The unique structural features of this compound, namely the presence of a reactive bromine atom on a secondary carbon adjacent to a phenyl ring, make it a valuable tool in catalysis research. This includes its use as a substrate to test the limits and discover the potential of new catalytic systems, as well as its prospective role in the formation of specialized ligands for metal catalysts.

This compound has been employed as a substrate in the development of innovative catalytic cross-coupling reactions. The reactivity of its C(sp³)-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic chemistry.

Notably, this compound is a suitable substrate for nickel-catalyzed cross-electrophile coupling (XEC) reactions. Research has demonstrated that using a catalytic system composed of nickel(II) bromide (NiBr₂) and a spiro-bidentate pyox ligand (L1d), with manganese powder as a reductant in a DMPU solvent at 80°C, can achieve a C(sp²)-C(sp³) bond formation with yields ranging from 72-84%. nih.gov This method is significant for its selective activation of aryl bromides without the competing homocoupling reactions.

The compound also participates in traditional palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted by a variety of organic groups from boron reagents, a process facilitated by a palladium catalyst.

The exploration of novel catalytic methods continues to be an active area of research, and this compound serves as an important test substrate in these endeavors. For instance, the development of migratory cross-coupling reactions, which allow for the formation of carbon-carbon bonds at positions remote from the initial point of reactivity, represents a frontier in catalysis. While specific studies detailing the use of this compound in such reactions are not yet prevalent, its structure is well-suited for investigating these novel transformations.

Table 1: Catalytic Systems for the Transformation of this compound

Catalytic SystemReaction TypeKey ReagentsCatalyst/LigandSolventTemp. (°C)Yield (%)
Nickel-catalyzed Cross-Electrophile CouplingC(sp²)-C(sp³) bond formationAryl bromides, Manganese powderNiBr₂ / spiro-bidentate-pyox ligandDMPU8072-84 nih.gov
Palladium-catalyzed Suzuki-Miyaura CouplingC-C bond formationBoron reagentsPalladium catalyst---

Further research is needed to fully explore the potential of this compound as a substrate in other novel catalytic transformations.

The development of new ligands is crucial for advancing the field of metal-catalyzed reactions, as the ligand plays a key role in controlling the reactivity and selectivity of the metal center. The structure of this compound offers potential for its incorporation into novel ligand architectures, although documented examples are currently limited.

Theoretically, the phenyl and bromo-substituted propyl groups of this compound could be functionalized to create new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The bromine atom can be displaced by a phosphine group through nucleophilic substitution, a common method for synthesizing phosphine ligands. The resulting phosphine could then be used to chelate to a metal center, with the 2-methylpropylphenyl group providing a specific steric and electronic environment.

The design of chiral ligands is a particularly important area of research, as these ligands can be used to induce enantioselectivity in catalytic reactions. The chiral center in this compound could potentially be exploited in the synthesis of new chiral ligands for asymmetric catalysis.

While the direct application of this compound in the synthesis of widely used ligands is not yet established, its structural motifs are of interest in the ongoing search for new and more effective ligand systems. The principles of ligand design suggest that the unique combination of steric bulk and electronic properties offered by the this compound scaffold could lead to the development of catalysts with novel reactivity and selectivity.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Chemistry Approaches for (1-Bromo-2-methylpropyl)benzene Synthesis

The synthesis of this compound and related benzylic bromides is undergoing a green transformation, moving away from traditional methods that often employ hazardous reagents and solvents. digitellinc.com Future research will intensify the focus on sustainable alternatives that enhance safety, reduce waste, and improve energy efficiency.

Key green strategies include:

Photocatalysis: Visible-light-mediated photobromination is a promising green alternative to classical methods that use radical initiators like benzoyl peroxide. acs.org This approach can eliminate the need for toxic solvents such as carbon tetrachloride (CCl₄) and improve safety. acs.orgresearchgate.net For the synthesis of this compound from 2-methyl-1-phenylpropane, photochemistry offers a path to improved yields and reduced Process Mass Intensity (PMI). digitellinc.com

Microwave-Assisted Synthesis: Microwave irradiation offers a significant rate enhancement for the bromination of benzylic alcohols. researchgate.nettandfonline.com A solvent-free protocol using N-bromosuccinimide (NBS) and triphenylphosphine (B44618) under microwave conditions can produce benzylic bromides in very high yields and extremely short reaction times. researchgate.nettandfonline.com This energy-efficient method is a prime candidate for the future synthesis of this compound from 2-methyl-1-phenylpropan-1-ol.

Greener Reagents and Solvents: Research is actively seeking to replace hazardous substances. Using N-bromosuccinimide (NBS) in more environmentally benign solvents like methyl acetate (B1210297) instead of chlorinated solvents is one such approach. researchgate.net Another sustainable method involves the in situ generation of bromine from potassium bromide (KBr) using an oxidant like hydrogen peroxide (H₂O₂), which forms water as the only byproduct. sciencemadness.orgnih.gov

Catalytic Approaches: The development of recyclable heterogeneous catalysts can simplify product purification and minimize waste. mdpi.com While not yet specific to this compound, the principles of using solid-supported reagents for halogenation represent a significant area for future exploration.

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Benzylic Bromination

FeatureConventional Method (Wohl-Ziegler)Emerging Green Methods
Brominating Agent N-Bromosuccinimide (NBS)NBS, H₂O₂/HBr, NaBrO₃/HBr acs.orgrsc.org
Initiator/Catalyst AIBN, Benzoyl Peroxide (Explosive risk)Visible Light, Microwave, Metal Catalysts acs.orgresearchgate.net
Solvent Carbon Tetrachloride (CCl₄), DichloromethaneAcetonitrile, Methyl Acetate, Ionic Liquids, Solvent-free researchgate.netrsc.org
Energy Source Thermal (Reflux)Light, Microwave, Ambient Temperature acs.orgresearchgate.net
Waste Profile Halogenated solvents, initiator residuesWater, recyclable catalysts, fewer byproducts
Process Safety Risk of thermal runaway, explosive initiatorsEnhanced safety, no explosive reagents, better heat control digitellinc.com

Chemo- and Regioselective Functionalization Strategies

This compound possesses two key reactive sites: the benzylic carbon bearing the bromine atom and the aromatic ring. Future research will focus on developing highly selective methods to functionalize one site without affecting the other, and to control functionalization at specific positions on the aromatic ring.

C-H Functionalization of the Aromatic Ring: A major frontier is the direct, regioselective functionalization of the C-H bonds of the benzene (B151609) ring. chemrxiv.orgresearchgate.net Using directing group strategies or specialized catalysts, it is possible to introduce new functional groups at the ortho, meta, or para positions relative to the 1-bromo-2-methylpropyl substituent. chemrxiv.orgnih.gov For instance, gold- or rhodium-catalyzed carbene insertion into C(sp²)-H bonds could enable the para-selective alkylation of the aromatic ring. sci-hub.st This would allow for the synthesis of complex polysubstituted benzenes from this compound. rsc.org

Benzylic C-H Functionalization: While the bromine atom is the primary reactive site, methods for the selective functionalization of other C-H bonds on the alkyl chain could open new synthetic pathways. Transition metal-catalyzed reactions are being developed for the remote functionalization of C(sp³)-H bonds in alkyl groups, which could be adapted for this purpose. rsc.org

Control of Stereochemistry: For reactions at the chiral benzylic carbon, controlling the stereochemical outcome is crucial. The development of enantioselective substitution and coupling reactions will be a key research direction, allowing for the synthesis of enantiomerically pure derivatives of this compound.

Table 2: Potential Regioselective Functionalization Reactions for this compound

Reaction TypeTarget SiteReagents/Catalyst (Example)Potential Product
Para-C-H Alkylation Aromatic Ring (C4)Diazoester, Gold(I) Catalyst sci-hub.st4-Alkyl-(1-bromo-2-methylpropyl)benzene
Ortho-C-H Olefination Aromatic Ring (C2/C6)Alkene, Rhodium(III) Catalyst, Directing Group nih.gov2-Alkenyl-(1-bromo-2-methylpropyl)benzene
Benzylic Substitution Benzylic CarbonNucleophile (e.g., NaN₃, KCN)1-Azido- or 1-Cyano-2-methyl-1-phenylpropane
Suzuki Coupling Benzylic CarbonAryl Boronic Acid, Palladium Catalyst1-Aryl-2-methyl-1-phenylpropane

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages for the synthesis of this compound. acs.org Flow chemistry allows for superior control over reaction parameters, enhanced safety, and straightforward scalability. nih.gov

Enhanced Safety and Control: Benzylic brominations can be highly exothermic. sciencemadness.org Flow reactors, with their high surface-area-to-volume ratio, enable efficient heat dissipation, preventing thermal runaways and improving process safety. nih.gov This is particularly vital for photochemical reactions where precise temperature control is necessary. rsc.org

Scalability and Throughput: Scaling up photochemical reactions in batch is often problematic due to the limited penetration of light. Continuous flow photoreactors solve this issue, enabling high-throughput production. digitellinc.comrsc.org By "numbering up" (running multiple reactors in parallel), production can be scaled to industrial quantities. digitellinc.comchemistryviews.org

Handling of Reactive Intermediates: Flow chemistry is ideal for reactions involving unstable intermediates. For example, organometallic derivatives of this compound could be generated and used in situ in a continuous stream, minimizing decomposition. nih.govnih.govokayama-u.ac.jp

Automation and Optimization: Integrating automated systems with flow reactors allows for rapid reaction optimization. sigmaaldrich.com Algorithms can be used to vary parameters like temperature, residence time, and reagent stoichiometry, with real-time analysis providing feedback to identify the optimal conditions for yield and purity. nih.gov

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A profound understanding of reaction mechanisms is critical for optimizing existing protocols and designing new, more efficient ones. The use of real-time spectroscopic techniques to monitor reactions as they happen provides invaluable mechanistic insights. mpg.de

In-Situ NMR and FTIR Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow researchers to track the concentration of reactants, intermediates, and products in real-time. numberanalytics.comimperial.eduresearchgate.net For the synthesis of this compound, this could be used to study the kinetics of the bromination, identify transient radical intermediates, and understand the formation of byproducts. numberanalytics.comrsc.org

Elucidating Complex Reaction Networks: Photobromination reactions can involve competing radical and ionic pathways, leading to over-bromination or other side reactions. nih.gov A detailed mechanistic study using in-situ LED-NMR, for example, can unravel these complex networks. nih.gov This knowledge enables the precise control of reaction conditions to suppress unwanted side products and maximize the yield of the desired this compound. nih.gov This approach provides a powerful tool for developing robust and reliable manufacturing processes.

Table 3: Spectroscopic Techniques for Mechanistic Investigation

TechniqueInformation GainedApplication to this compound Synthesis
In-Situ NMR Spectroscopy Structural information, species concentration, kinetics, intermediate identification mpg.denumberanalytics.comMonitoring conversion of starting material, detecting benzylic radical intermediates, quantifying product and byproduct formation. nih.gov
In-Situ FTIR Spectroscopy Functional group changes, concentration profiles, reaction kinetics researchgate.netyoutube.comTracking the disappearance of C-H or O-H bonds and the appearance of the C-Br bond in real-time. researchgate.net
UV-Vis Spectroscopy Detection of chromophores, monitoring catalyst state, reaction progress nih.govMonitoring the concentration of bromine (Br₂) or colored intermediates during photochemical reactions.
Mass Spectrometry (MS) Molecular weight of species, identification of intermediates and products nih.govCoupling with flow reactors for real-time analysis of the reaction stream composition.

Q & A

Basic: What synthetic routes are commonly employed for (1-Bromo-2-methylpropyl)benzene, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via radical bromination of 2-methylpropylbenzene using bromine (Br₂) under UV light or via nucleophilic substitution of a hydroxyl or tosyl precursor with LiBr or NaBr. Key optimization factors include:

  • Temperature control : Excessive heat may lead to undesired elimination products (e.g., alkenes) .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while non-polar solvents favor radical pathways .
  • Catalysts : Transition-metal catalysts (e.g., CuBr) can improve regioselectivity in radical bromination .

Advanced: How does steric hindrance from the 2-methylpropyl group affect the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The bulky 2-methylpropyl group adjacent to the bromine atom creates steric constraints, which may:

  • Reduce coupling efficiency : Bulky ligands (e.g., SPhos or XPhos) are recommended to stabilize the palladium catalyst and mitigate steric clashes .
  • Influence regioselectivity : Steric effects may favor coupling at less hindered positions in polyhalogenated analogs .
  • Quantitative analysis : Kinetic studies using NMR or GC-MS can track reaction progress and compare yields with/without steric modifiers .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify the bromine-induced deshielding of adjacent protons and carbons. The 2-methylpropyl group’s splitting pattern confirms branching .
  • GC-MS : Retention time and molecular ion peaks (m/z 213.11) validate purity, while fragmentation patterns confirm structural integrity .
  • Elemental analysis : Quantifies bromine content (expected ~37.5%) to detect impurities .

Advanced: How can researchers address contradictory data in solvent effects on the compound’s stability during storage?

Methodological Answer:
Contradictions in stability studies (e.g., decomposition rates in polar vs. non-polar solvents) require:

  • Controlled experiments : Compare degradation under inert (N₂) vs. ambient conditions using HPLC to track byproducts .
  • Accelerated aging studies : Expose the compound to UV light or elevated temperatures to simulate long-term storage effects .
  • Mechanistic probes : Use 81^{81}Br NMR to monitor bromine dissociation, a common degradation pathway .

Basic: What safety protocols are essential when handling this compound in electrophilic substitution reactions?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure to brominated compounds .
  • Waste disposal : Neutralize residual bromine with NaHCO₃ before disposal to avoid environmental contamination .
  • Reaction monitoring : Real-time IR spectroscopy detects exothermic events or unintended byproducts (e.g., HBr gas) .

Advanced: How does the electronic environment of the benzene ring influence the compound’s utility in photoinduced C–Br bond activation?

Methodological Answer:
The electron-rich benzene ring stabilizes radical intermediates during C–Br bond cleavage. Researchers can:

  • Modulate substituents : Electron-donating groups (e.g., -OCH₃) enhance radical stability, while electron-withdrawing groups (e.g., -NO₂) accelerate bond cleavage .
  • Spectroscopic tracking : Use time-resolved EPR to capture transient radical species .
  • Computational modeling : DFT calculations predict activation energies for different substituents .

Basic: What are the key considerations for scaling up laboratory-scale synthesis of this compound?

Methodological Answer:

  • Heat management : Use jacketed reactors to control exothermic bromination reactions .
  • Purification : Distillation under reduced pressure minimizes thermal decomposition (bp ~220–225°C, as per analogs) .
  • Yield optimization : Pilot studies should test reagent stoichiometry (e.g., Br₂ excess vs. equimolar) to balance cost and efficiency .

Advanced: How can isotopic labeling (e.g., 13^{13}13C or 2^22H) of this compound aid in mechanistic studies?

Methodological Answer:

  • Tracing reaction pathways : 13^{13}C-labeled benzene rings track aryl group transfer in cross-coupling reactions via isotope-encoded MS .
  • Kinetic isotope effects (KIE) : 2^2H labeling at the benzylic position reveals hydrogen abstraction rates in radical mechanisms .
  • Synthetic protocols : Use deuterated precursors (e.g., C₆D₅CH₃) to prepare labeled analogs .

Basic: What are the limitations of using this compound in Grignard reagent formation?

Methodological Answer:

  • Steric hindrance : The 2-methylpropyl group impedes magnesium insertion into the C–Br bond, requiring activated Mg turnings or ultrasonication .
  • Competing elimination : Elevated temperatures may favor alkene formation; use THF at 0°C to suppress side reactions .
  • Yield monitoring : Titration with iodine quantifies unreacted Mg to assess reagent efficiency .

Advanced: How can computational tools predict the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

  • Retrosynthetic analysis : AI-driven platforms (e.g., Pistachio/Reaxys models) propose viable routes by evaluating bond dissociation energies and steric maps .
  • Docking studies : Molecular dynamics simulations predict interactions with catalytic sites (e.g., Pd in cross-coupling) .
  • Parameter optimization : Adjust solvent polarity and temperature in silico to maximize desired product ratios .

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Reactant of Route 1
Reactant of Route 1
(1-Bromo-2-methylpropyl)benzene
Reactant of Route 2
(1-Bromo-2-methylpropyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.